![molecular formula C6H6N2O3 B2617575 (E,E)-furan-2,5-diylbis(N-hydroxymethanimine) CAS No. 116692-08-1](/img/structure/B2617575.png)
(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)
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Overview
Description
“(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” is a chemical compound with the molecular formula C6H6N2O3 . It has an average mass of 154.123 Da and a monoisotopic mass of 154.037842 Da .
Synthesis Analysis
The synthesis of hydroxylamines, such as “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)”, can be achieved through amination (alkylation) procedures . For instance, a range of oximes can be prepared from the corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants . Additionally, unprotected NH2OH can be used in iridium-catalyzed allylic substitution to provide N-(1-allyl)hydroxylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E,E)-furan-2,5-diylbis(N-hydroxymethanimine)” are not fully detailed in the search results. The compound has a molecular formula of C6H6N2O3 and an average mass of 154.123 Da .Scientific Research Applications
Production of Renewable Plastics
Furan-2,5-dicarbaldehyde dioxime can be used in the production of 2,5-furandicarboxylic acid (FDCA) , a monomer used in the production of polyethylene furanoate , a renewable plastic . This process eliminates the use of corrosive acids, leading to improved economic and environmental impact .
Formation of Disinfection Byproducts
This compound can form stable UV-absorbing disinfection byproducts (DBPs) from phenolic precursors . Some of these DBPs, such as halofuranones, have been prioritized as candidates for explaining the increased risk of bladder cancer associated with the consumption of chlorinated water .
Synthesis of High-Value Compounds
Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of high-value compounds, including pharmaceutical intermediates , antimicrobial agents , adhesives , and fluorescent agents .
Research in Organic Conductors
This compound also has application value in the research of large ring ligands and organic conductors .
Synthesis of New Polymer Materials
Furan-2,5-dicarbaldehyde dioxime can be used to synthesize a variety of new polymer materials, such as biomass-based new resins , fluorescent materials , polyols , and polyethylene .
Production of Sustainable Thin-Film Composite Membranes
This compound can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan .
Fluorescent Chemo Sensor for Hg 2+ Ions
Furan-2,5-dicarbaldehyde dioxime also acts as a fluorescent chemo sensor for Hg 2+ ions .
Preparation of Polyimine Vitrimers
Lastly, Furan-2,5-dicarbaldehyde dioxime can be used in the preparation of polyimine vitrimers . It can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .
Mechanism of Action
Target of action
Furan derivatives are known to have a wide range of biological activities .
Biochemical pathways
Furan-2,5-dicarbaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . It’s used as an organic building block in chemical synthesis and as a precursor for the production of valuable biopolymers .
properties
IUPAC Name |
(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGIOMGFBVBMR-FCXRPNKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-furan-2,5-diylbis(N-hydroxymethanimine) |
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